molecular formula C11H13F3N2OSi B14794942 5-Trifluoromethoxy-3-trimethylsilanyl-1H-indazole

5-Trifluoromethoxy-3-trimethylsilanyl-1H-indazole

Cat. No.: B14794942
M. Wt: 274.31 g/mol
InChI Key: TZIVRWCFRMGDBL-UHFFFAOYSA-N
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Description

5-Trifluoromethoxy-3-trimethylsilanyl-1H-indazole: is a synthetic organic compound with the molecular formula C11H13F3N2OSi . This compound features a trifluoromethoxy group and a trimethylsilanyl group attached to an indazole core. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trifluoromethoxy-3-trimethylsilanyl-1H-indazole typically involves the introduction of the trifluoromethoxy and trimethylsilanyl groups onto an indazole scaffold. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic Substitution: This involves the substitution of a leaving group on the indazole ring with a trifluoromethoxy group using reagents like trifluoromethoxide salts.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Trifluoromethoxy-3-trimethylsilanyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides, acids, or bases depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

Chemistry: In chemistry, 5-Trifluoromethoxy-3-trimethylsilanyl-1H-indazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound may be used in biological research to study the effects of trifluoromethoxy and trimethylsilanyl groups on biological systems. It can serve as a probe or a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound can be explored for its potential pharmacological properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Trifluoromethoxy-3-trimethylsilanyl-1H-indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethoxy group can enhance binding affinity and selectivity, while the trimethylsilanyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

    5-Trifluoromethoxy-1H-indazole: Lacks the trimethylsilanyl group, which may affect its chemical properties and applications.

    3-Trimethylsilanyl-1H-indazole: Lacks the trifluoromethoxy group, which may influence its biological activity and stability.

    5-Methoxy-3-trimethylsilanyl-1H-indazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group, which can alter its reactivity and applications.

Uniqueness: The combination of trifluoromethoxy and trimethylsilanyl groups in 5-Trifluoromethoxy-3-trimethylsilanyl-1H-indazole imparts unique chemical and physical properties, making it distinct from other similar compounds. These properties include enhanced metabolic stability, lipophilicity, and potential biological activity.

Properties

Molecular Formula

C11H13F3N2OSi

Molecular Weight

274.31 g/mol

IUPAC Name

trimethyl-[5-(trifluoromethoxy)-2H-indazol-3-yl]silane

InChI

InChI=1S/C11H13F3N2OSi/c1-18(2,3)10-8-6-7(17-11(12,13)14)4-5-9(8)15-16-10/h4-6H,1-3H3,(H,15,16)

InChI Key

TZIVRWCFRMGDBL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C2C=C(C=CC2=NN1)OC(F)(F)F

Origin of Product

United States

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